(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride
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Overview
Description
(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride is a chiral compound with significant potential in various scientific fields. This compound features a unique structure with a methoxy group, dimethyl substituents, and an amine group, making it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxy-5,5-dimethyloxolane.
Formation of the Amine Group:
Chiral Resolution: The chiral centers are resolved using chiral catalysts or chiral auxiliaries to obtain the desired (3S,4R) configuration.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield aldehydes or acids, while reduction of the amine group can produce secondary or tertiary amines.
Scientific Research Applications
(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of (3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride involves its interaction with specific molecular targets. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. The pathways involved include binding to active sites or allosteric sites on target proteins, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
(3R,4S)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride: The enantiomer of the compound with different stereochemistry.
4-Methoxy-5,5-dimethyloxolane: A related compound lacking the amine group.
4-Methoxy-5,5-dimethyloxolan-3-amine: The free base form without the hydrochloride salt.
Uniqueness
(3S,4R)-4-Methoxy-5,5-dimethyloxolan-3-amine;hydrochloride is unique due to its specific chiral configuration and the presence of both methoxy and amine groups. This combination of features makes it particularly valuable for applications requiring chirality and specific functional groups.
Properties
IUPAC Name |
(3S,4R)-4-methoxy-5,5-dimethyloxolan-3-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2)6(9-3)5(8)4-10-7;/h5-6H,4,8H2,1-3H3;1H/t5-,6+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQVDJOULZAQPQO-RIHPBJNCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(CO1)N)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@@H]([C@H](CO1)N)OC)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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